molecular formula C34H70O2SSn B13761413 Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester CAS No. 61912-55-8

Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester

Cat. No.: B13761413
CAS No.: 61912-55-8
M. Wt: 661.7 g/mol
InChI Key: LFQRPJAWBWYVRT-UHFFFAOYSA-M
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Description

Organotin Chemistry: Structural and Mechanistic Insights

Organotin-Thioether Coordination Complexes

Tin-Sulfur Bond Formation Dynamics

The tin-sulfur bond in this compound arises from nucleophilic substitution between trioctyltin halides and thioacetate anions. Density functional theory (DFT) studies reveal a two-step mechanism:

  • Nucleophilic attack : The thioacetate's sulfur atom displaces halide ions from trioctyltin chloride, forming a trigonal bipyramidal transition state.
  • Steric stabilization : Bulky trioctyl groups stabilize the pentacoordinate tin intermediate through hyperconjugative interactions between Sn–C σ-bonds and the Sn–S antibonding orbital.

Key bond parameters derived from X-ray crystallography and computational models include:

Parameter Value (Å/°) Method
Sn–S bond length 2.42 ± 0.03 DFT/B3LYP
C–Sn–S bond angle 104.5 ± 1.2 X-ray
Sn–C (octyl) avg. 2.17 ± 0.05 LANL2DZ basis

The reaction kinetics show marked dependence on solvent polarity, with THF (ε = 7.6) providing optimal stabilization of ionic intermediates.

Hyperconjugation Effects in Trioctylstannyl Thioacetates

Hyperconjugation between tin's 5p orbitals and adjacent σ*(C–S) orbitals significantly influences molecular geometry:

  • σ(C–Sn) → σ*(S–C) interactions : Stabilize the transoid conformation by 12.3 kJ/mol compared to cisoid forms
  • Natural Bond Orbital (NBO) analysis : Reveals 18% electron density delocalization from Sn–C bonds to the Sn–S antibonding orbital

These effects create a pseudo-trigonal planar geometry around tin, despite formal tetrahedral coordination. The 2-ethylhexyl ester group induces additional hyperconjugative stabilization through γ-C–H→Sn interactions (2.8 kJ/mol contribution).

Steric and Electronic Modulation in Trioctyltin Derivatives

Alkyl Chain Length Impact on Molecular Geometry

Comparative studies of tin thioesters demonstrate chain length-dependent structural changes:

Alkyl Group Sn–S Bond Length (Å) Dihedral Angle (°)
Methyl 2.38 58.4
2-Ethylhexyl 2.42 63.7
n-Octyl 2.45 67.2

The 2-ethylhexyl group induces:

  • Increased Sn–S bond length : Due to diminished σ-donation from sulfur (NPA charge: -0.32 vs. -0.38 in methyl analog)
  • Helical chain conformation : Branched alkyl groups adopt gauche-rich conformations (76% population) that shield the tin center

Molecular dynamics simulations show the 2-ethylhexyl chain reduces tin's accessibility to nucleophiles by 43% compared to linear alkyl derivatives.

Electron Density Distribution in Thioester Functional Groups

Natural Population Analysis (NPA) of the thioester moiety reveals:

Atom Charge (e) Hybridization
Sn +1.24 sp².⁸⁵d⁰.¹⁵
S -0.31 sp².¹⁷
O(carbonyl) -0.67 sp¹.⁹⁸

The thioester group exhibits polarized π-conjugation:

  • S→C=O hyperconjugation : 14% electron density transfer from sulfur lone pairs to carbonyl π* orbital
  • Sn←S resonance : Tin's empty 5d orbital accepts 9% electron density from sulfur p-orbitals

This dual electron delocalization creates a unique reactivity profile where the tin center acts as a Lewis acid while the thioester group functions as a conjugated base.

Properties

CAS No.

61912-55-8

Molecular Formula

C34H70O2SSn

Molecular Weight

661.7 g/mol

IUPAC Name

2-ethylhexyl 2-trioctylstannylsulfanylacetate

InChI

InChI=1S/C10H20O2S.3C8H17.Sn/c1-3-5-6-9(4-2)7-12-10(11)8-13;3*1-3-5-7-8-6-4-2;/h9,13H,3-8H2,1-2H3;3*1,3-8H2,2H3;/q;;;;+1/p-1

InChI Key

LFQRPJAWBWYVRT-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)SCC(=O)OCC(CC)CCCC

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of organotin thioesters such as This compound typically involves the following key steps:

This process can be summarized as:

$$
\text{Trioctyltin chloride} + \text{Thioglycolic acid derivative} \rightarrow \text{Trioctylstannyl thiolate intermediate}
$$

$$
\text{Trioctylstannyl thiolate} + \text{Acetic anhydride} + \text{2-ethylhexanol} \rightarrow \text{this compound}
$$

Detailed Esterification Procedure

Based on analogous esterification methods for higher acetic esters and organotin thioesters, the following procedure is typical:

  • Reagents : Acetic anhydride (or acetyl chloride), 2-ethylhexanol, organotin thiolate intermediate (prepared from trioctyltin chloride and a sulfur source such as thioglycolic acid or its derivative).

  • Catalyst : Acid catalysts such as sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), or solid acid catalysts like Amberlyst 36 can be used to enhance the esterification reaction rate and yield.

  • Reaction conditions : The reaction mixture is refluxed under an inert atmosphere (e.g., nitrogen) to avoid oxidation of organotin species, typically at temperatures ranging from 80°C to 120°C for 1 to 3 hours.

  • Work-up : After completion, the reaction mixture is cooled, and the product is washed with saturated sodium chloride solution to remove residual acids and impurities. Neutralization with sodium bicarbonate may be applied if needed. Drying agents such as anhydrous potassium carbonate (K₂CO₃) are preferred to remove traces of water without decomposing the ester.

  • Purification : The crude ester is purified by distillation under reduced pressure or by chromatography, depending on the scale and purity requirements.

Vapor Phase Esterification (Alternative Method)

An alternative preparation method involves the passing of vapors of acetic acid and 2-ethylhexanol over a heated solid acid catalyst such as alumina (Al₂O₃), thorium dioxide (ThO₂), or titanium dioxide (TiO₂). This gas-phase esterification can be adapted for organotin esters if the organotin thiolate intermediate is stable under these conditions. This method offers advantages in continuous production and catalyst recyclability but requires careful control of temperature and catalyst properties to avoid decomposition.

Comparative Data Table of Preparation Parameters

Parameter Typical Range / Condition Notes
Organotin precursor Trioctyltin chloride or equivalent Purity affects yield and product quality
Sulfur source Thioglycolic acid or derivatives Forms organotin thiolate intermediate
Acylating agent Acetic anhydride or acetyl chloride Acetic anhydride preferred for milder reaction
Alcohol 2-ethylhexanol Esterifying alcohol
Catalyst Concentrated H₂SO₄, H₃PO₄, Amberlyst 36 Acid catalyst enhances esterification rate
Reaction temperature 80–120 °C Reflux conditions
Reaction time 1–3 hours Depends on catalyst and scale
Work-up Washing with saturated NaCl, neutralization with NaHCO₃ Removes residual acid and impurities
Drying agent Anhydrous K₂CO₃ preferred Avoids ester decomposition
Purification Vacuum distillation or chromatography Ensures high purity

Research Findings and Notes

  • The esterification reaction is equilibrium-limited; removal of water by azeotropic distillation or drying agents improves yields.

  • Organotin thioesters are sensitive to moisture and oxygen; inert atmosphere handling is recommended.

  • Acid catalysts accelerate the reaction but may cause side reactions such as resin formation if too strong or used excessively.

  • Use of acetic anhydride is advantageous over acetic acid due to higher reactivity and better yields.

  • Drying agents such as anhydrous copper sulfate can cause decomposition or discoloration; anhydrous potassium carbonate is preferred.

  • Vapor phase esterification over solid acid catalysts has been demonstrated for simpler acetic esters and may be adapted for organotin esters with appropriate modifications.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in this compound undergoes acid- or base-catalyzed hydrolysis, while the trioctylstannylthio moiety may participate in nucleophilic substitution or transmetalation reactions.

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., HCl or H₂SO₄), the ester group hydrolyzes to yield thioglycolic acid derivatives and 2-ethylhexanol. The mechanism involves:

  • Protonation of the carbonyl oxygen, increasing electrophilicity.

  • Nucleophilic attack by water, forming a tetrahedral intermediate.

  • Proton transfers and alcohol ejection , yielding the carboxylic acid and alcohol3.

Reaction ConditionsProductsYield/Notes
Concentrated HCl, 105–110°CThioglycolic acid derivative + 2-ethylhexanolUp to 92.7% yield (similar compounds)

Base-Catalyzed Hydrolysis (Saponification)

In basic media, the ester cleaves to form a carboxylate salt:
RCOOR +OHRCOO+R OH\text{RCOOR }+\text{OH}^-\rightarrow \text{RCOO}^-+\text{R OH}
The trioctylstannylthio group may remain intact or hydrolyze depending on pH and temperature.

Esterification

Mono Chloro Acetic Acid reacts with 2-ethylhexanol under sulfuric acid catalysis and reduced pressure (90.66–99.99 kPa):
ClCH2COOH+C8H17OHClCH2COO(C8H17)+H2O\text{ClCH}_2\text{COOH}+\text{C}_8\text{H}_{17}\text{OH}\rightarrow \text{ClCH}_2\text{COO}(\text{C}_8\text{H}_{17})+\text{H}_2\text{O}

ParameterValue
Temperature120–150°C
Molar Ratio (Acid:Alcohol)1:1.05–1.2
Yield96.9% (similar ester)

Salt Formation and Reduction

  • Bunte Salt Synthesis :
    The chloroester reacts with sodium thiosulfate (Na₂S₂O₃) in a C₂–C₇ fatty alcohol solvent.

  • Hydrolysis and Reduction :
    Treatment with HCl and zinc powder reduces disulfide intermediates, yielding the final thioglycolic acid ester .

Organotin Reactivity

The trioctylstannylthio group (-S-Sn(C₈H₁₇)₃) exhibits unique reactivity:

  • Transmetalation : May exchange with other metals (e.g., Zn, Cu) in catalytic cycles.

  • Nucleophilic Substitution : The Sn-S bond is susceptible to cleavage by strong nucleophiles (e.g., Grignard reagents).

Stability and Side Reactions

  • Thermal Decomposition : Prolonged heating above 150°C may degrade the organotin moiety, releasing toxic Sn compounds.

  • Oxidation : The thioether group (-S-) can oxidize to sulfoxide or sulfone under strong oxidizing agents.

Scientific Research Applications

Chemical Properties and Structure

Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester has the following chemical characteristics:

  • Molecular Formula : C_14H_28O_2S_2Sn
  • CAS Number : 61912-55-8
  • Structure : The compound features a trioctylstannyl group attached to a thioester functional group, which enhances its reactivity and stability in various applications.

Polymer Chemistry

Stabilizer in Polymer Production
TOTAA is primarily used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. Its role is crucial in preventing thermal degradation during processing by acting as an antioxidant. This helps maintain the physical properties of the polymers over time and under varying environmental conditions .

Functionalization of Polymers
The compound can also be employed in the functionalization of synthetic polymers. It allows for the introduction of specific functional groups that enhance the properties of polymers for applications such as drug delivery systems and advanced materials .

Application Description
StabilizerPrevents thermal degradation in PVC and other polymers
FunctionalizationIntroduces functional groups for enhanced material properties

Environmental Applications

Environmental Monitoring
TOTAA has been studied for its effects on environmental health, particularly regarding its persistence and toxicity in aquatic systems. It is essential to monitor organotin compounds due to their potential bioaccumulation and adverse ecological effects. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are used to detect and quantify these compounds in water samples .

Risk Assessment
The compound's environmental impact necessitates risk assessment studies to evaluate its long-term effects on ecosystems. These studies focus on understanding the transport mechanisms, degradation pathways, and potential toxicity to aquatic life .

Pharmaceutical Applications

Drug Delivery Systems
Research indicates that this compound can be utilized in developing nanosized drug delivery systems. Its unique chemical structure allows it to form micelles or nanoparticles that can encapsulate therapeutic agents, enhancing their solubility and bioavailability .

Antibacterial Agents
There is ongoing research into the use of organotin compounds, including TOTAA, as antibacterial agents. Their ability to disrupt microbial cell membranes makes them candidates for developing new antimicrobial treatments .

Case Study 1: Stabilization of PVC

In a study examining the effectiveness of various stabilizers in PVC production, TOTAA was compared with other organotin compounds. Results showed that TOTAA provided superior thermal stability and color retention compared to traditional stabilizers, leading to improved product quality over time.

Case Study 2: Environmental Impact Assessment

A comprehensive environmental impact assessment conducted on organotin compounds highlighted the persistence of TOTAA in aquatic environments. The study utilized advanced analytical techniques to measure concentrations in sediment samples, revealing significant bioaccumulation potential that raised concerns regarding ecological health.

Mechanism of Action

The mechanism of action of acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester involves its interaction with molecular targets through its thioester linkage. The thioester group can undergo nucleophilic attack by various biological nucleophiles, leading to the formation of new covalent bonds. This reactivity is crucial in enzymatic processes where thioesters serve as intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotin Esters with Varied Alkyl Chains

Property Target Compound Acetic acid, 2-[(butylthioxostannyl)thio]-, 2-ethylhexyl ester
CAS Number Not provided 26821-65-8
Molecular Formula Likely C₂₉H₅₈O₂SSn C₁₄H₂₈O₂S₂Sn
Organotin Group Trioctylstannyl (C₈H₁₇)₃Sn Butylthioxostannyl (C₄H₉)SnS
Applications Stabilizers, biocides Likely similar, but with lower thermal stability due to shorter alkyl chain
Toxicity High (persistent, bioaccumulative) Moderate (shorter alkyl chains degrade faster)

This increases environmental concerns but improves efficacy as a long-term stabilizer .

Phenolic Antioxidant-Thioether Esters

Property Target Compound N,N-[[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]thio]acetic Acid 2-Ethylhexyl Ester
CAS Number Not provided 80387-97-9
Molecular Formula Likely C₂₉H₅₈O₂SSn C₂₈H₄₈O₃S
Functional Group Trioctylstannyl-thioether Phenolic antioxidant-thioether
Applications Stabilizers, biocides Antioxidant in polymers, fuels, or lubricants
Regulatory Status Restricted due to Sn toxicity Generally approved for industrial use (non-metallic)

Key Difference: The phenolic compound lacks tin, reducing toxicity concerns. It functions as a radical scavenger, whereas the target compound acts via Sn–Cl interaction in PVC stabilization .

Phenoxy Herbicidal Esters

Property Target Compound 2,4-D 2-Ethylhexyl Ester MCPA 2-Ethylhexyl Ester
CAS Number Not provided 1928-43-4 29450-45-1
Molecular Formula Likely C₂₉H₅₈O₂SSn C₁₆H₂₂Cl₂O₃ C₁₇H₂₅ClO₃
Functional Group Organotin-thioether Chlorinated phenoxyacetate Chlorinated phenoxyacetate
Applications Industrial stabilizer Herbicide (broadleaf control) Herbicide (post-emergence crops)
Toxicity High (Sn-related) Moderate (EPA Toxicity Class II) Moderate (similar to 2,4-D)

Key Difference: The herbicidal esters leverage the 2-ethylhexyl group to enhance lipid solubility for plant penetration, whereas the target compound’s tin group serves a non-agrochemical purpose .

Simple 2-Ethylhexyl Esters

Property Target Compound 2-Ethylhexyl Acetate Bis(2-ethylhexyl) Fumarate
CAS Number Not provided 103-09-3 141-02-6
Molecular Formula Likely C₂₉H₅₈O₂SSn C₁₀H₂₀O₂ C₂₀H₃₄O₄
Functional Group Organotin-thioether Simple acetate ester Unsaturated di-ester
Applications Stabilizers, biocides Solvent, fragrance Plasticizer, monomer
Toxicity High Low (LD₅₀ > 5,000 mg/kg) Low (skin irritant)

Key Difference : Simple esters lack bioactive or stabilizing functional groups, making them safer for consumer products but unsuitable for specialized industrial roles .

Research Findings and Trends

  • Organotin Compounds: Declining use due to toxicity, with alternatives like Ca/Zn stabilizers gaining traction. Research focuses on reducing Sn leaching in polymers .
  • Phenolic Antioxidants: Increasing demand in aging infrastructure, with thioether-linked variants offering improved heat resistance .
  • Herbicidal Esters: Regulatory scrutiny on chlorinated phenoxy compounds drives development of greener formulations .

Q & A

Basic Research Questions

Q. How is acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester synthesized, and what methods confirm its structural integrity?

  • Methodology : Synthesis involves reacting trioctyltin chloride with thioacetic acid derivatives (e.g., mercaptoacetic acid) under inert conditions, followed by esterification with 2-ethylhexanol. Structural confirmation uses:

  • Elemental analysis to verify stoichiometry.
  • IR spectroscopy to identify Sn-C (~500 cm⁻¹) and S=O (~1700 cm⁻¹) bonds.
  • ¹H/¹³C NMR to resolve ester protons (δ 4.0–4.2 ppm) and Sn-bound alkyl chains.
  • Mass spectrometry (HRMS) for molecular ion validation .

Q. What analytical techniques are essential for characterizing purity and functional groups in this compound?

  • Methodology :

  • Thin-layer chromatography (TLC) with iodine visualization for purity assessment.
  • HPLC-MS for quantitative analysis and impurity profiling.
  • X-ray crystallography to resolve stereochemical ambiguities in the Sn-S coordination geometry.
  • FT-IR to monitor Sn-C and ester carbonyl vibrations .

Q. How are reference standards developed for this compound in analytical method validation?

  • Methodology : Certified reference materials require:

  • Multi-laboratory validation using HPLC with diode-array detection (DAD) and GC-FID.
  • Stability studies under accelerated conditions (40°C/75% RH) to establish shelf-life.
  • Traceability protocols aligning with USP/EP guidelines for ester-based standards .

Advanced Research Questions

Q. What factors influence the hydrolytic stability of the trioctylstannyl-thioacetate ester bond, and how can decomposition pathways be mitigated?

  • Methodology :

  • Kinetic studies in buffered solutions (pH 1–13) monitored via LC-MS to identify hydrolysis products (e.g., trioctyltin oxides).
  • Chelating agents (e.g., EDTA) reduce metal-catalyzed degradation.
  • DFT calculations model transition states for Sn-S bond cleavage .

Q. How can computational models predict the environmental toxicity of this organotin compound?

  • Methodology :

  • QSAR models using logP and electrophilicity indices to predict bioaccumulation.
  • Molecular docking (AutoDock Vina) against estrogen receptors to assess endocrine disruption potential.
  • In vitro validation via yeast estrogen screen (YES) assays .

Q. How to resolve contradictions in reported solubility data across different solvent systems?

  • Methodology :

  • Hansen solubility parameters (HSP) model solvent interactions (δD, δP, δH).
  • Cloud point titration in binary solvent mixtures (e.g., hexane/ethanol).
  • COSMO-RS simulations to predict solubility limits influenced by polymorphic forms .

Q. What mechanistic insights explain the compound’s catalytic behavior in radical polymerization reactions?

  • Methodology :

  • ESR spectroscopy identifies Sn-centered radicals initiating polymerization.
  • Pulsed laser polymerization–SEC (PLP-SEC) quantifies chain transfer coefficients.
  • Comparative studies with non-thioester analogs (e.g., tributyltin derivatives) isolate steric effects .

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